molecular formula C44H54N4O8 B1664249 L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- CAS No. 129467-48-7

L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-

Cat. No.: B1664249
CAS No.: 129467-48-7
M. Wt: 766.9 g/mol
InChI Key: TZRRVSCDIPHXHN-RRUVMKMCSA-N
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Description

A-75925 is a nonnucleoside reverse transcriptase inhibitor that is primarily used to inhibit the replication of HIV-1 . This compound has shown significant potential in the field of antiviral research, particularly in the development of treatments for HIV/AIDS.

Chemical Reactions Analysis

A-75925, like other nonnucleoside reverse transcriptase inhibitors, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

A-75925 has several scientific research applications, including:

    Chemistry: It is used as a model compound in the study of nonnucleoside reverse transcriptase inhibitors and their mechanisms of action.

    Biology: It is used in research on viral replication and the development of antiviral therapies.

    Medicine: It is being investigated for its potential use in the treatment of HIV/AIDS.

    Industry: It may be used in the development of new antiviral drugs and therapies.

Mechanism of Action

A-75925 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by inhibiting it, A-75925 prevents the virus from multiplying and spreading. The molecular targets involved include the reverse transcriptase enzyme itself, and the pathways affected include the viral replication cycle.

Comparison with Similar Compounds

A-75925 is similar to other nonnucleoside reverse transcriptase inhibitors, such as efavirenz, nevirapine, and delavirdine. it is unique in its specific structure and mechanism of action, which may offer advantages in terms of efficacy and resistance profiles. Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Properties

CAS No.

129467-48-7

Molecular Formula

C44H54N4O8

Molecular Weight

766.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1

InChI Key

TZRRVSCDIPHXHN-RRUVMKMCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Appearance

Solid powder

142861-15-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 75925;  A-75925;  A75925

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 2
Reactant of Route 2
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 3
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 4
Reactant of Route 4
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 5
Reactant of Route 5
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-

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